2-(4-Phenylphenyl)acetohydrazide
Overview
Description
2-(4-Phenylphenyl)acetohydrazide is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It is used for research purposes.
Synthesis Analysis
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity . The synthesis process involves the reaction of 2-(4-chloro-2-methylphenoxyacetic acid) hydrazide with differently substituted benzaldehyde in the presence of lithium hydroxide monohydrate in ethanol .Molecular Structure Analysis
The molecular structure of 2-(4-Phenylphenyl)acetohydrazide can be analyzed using density functional theory (DFT) calculations . These calculations can provide insights into the structural and vibrational properties of the molecule .Chemical Reactions Analysis
The chemical reactions of 2-(4-Phenylphenyl)acetohydrazide can be studied using various methods. For example, the compound can be used as a substrate in assays for the evaluation of plasma amine oxidase (PAO) inhibitors .Scientific Research Applications
1. Inhibition of Plasma Amine Oxidase (PAO)
Specific Scientific Field:
Biochemistry and enzymology
Summary of the Application:
Plasma amine oxidase (PAO), also known as semicarbazide-sensitive amine oxidase (SSAO), copper-containing amine oxidase 3 (AOC3), or vascular adhesion protein-1 (VAP-1), plays a crucial role in inflammatory diseases. It catalyzes the oxidative deamination of primary amines to aldehydes using copper and a quinone as cofactors. Inhibitors of PAO have the potential to serve as therapeutics for inflammation-related conditions.
Experimental Procedure and Methods:
Results:
- The new substrate exhibited higher affinity to PAO and converted with greater velocity than the standard substrate benzylamine .
- The method was validated, and the precision (relative standard deviation) of concentration values was within acceptable limits .
- The known PAO inhibitor 2-(4-phenylphenyl)acetohydrazide effectively inhibited the enzyme .
2. Therapeutic Chemoprevention Against Cancerous Cells
Specific Scientific Field:
Medicinal chemistry and cancer research
Summary of the Application:
Metal complexes containing 2-(4-bromophenylamino)acetohydrazide ligand were synthesized and evaluated for their potential in cancer chemoprevention.
Experimental Procedure and Methods:
Results:
Future Directions
Future research could focus on the potential therapeutic applications of 2-(4-Phenylphenyl)acetohydrazide. For example, inhibitors of PAO could lead to new therapeutics for the treatment of inflammation-related conditions . Additionally, the compound could be further studied for its anticonvulsant activity and neurotoxicity .
properties
IUPAC Name |
2-(4-phenylphenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJQOUEHHYKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397510 | |
Record name | 2-(4-phenylphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)acetohydrazide | |
CAS RN |
139277-58-0 | |
Record name | 2-(4-phenylphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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